

# A Comparative Analysis of LATS Kinase Inhibitors: Potency and Mechanistic Insights

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## Compound of Interest

Compound Name: NG25 trihydrochloride

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This guide provides a comprehensive comparison of the potency of various small molecule inhibitors targeting the Large Tumor Suppressor (LATS) kinases, key regulators of the Hippo signaling pathway. As the requested compound, **NG25 trihydrochloride**, has been identified as an inhibitor of TAK1 and MAP4K2 kinases rather than LATS kinases, this comparison focuses on established and recently developed LATS inhibitors.<sup>[1]</sup> The data presented herein is intended to aid researchers in selecting the appropriate tool compounds for studying the Hippo pathway and for potential therapeutic development.

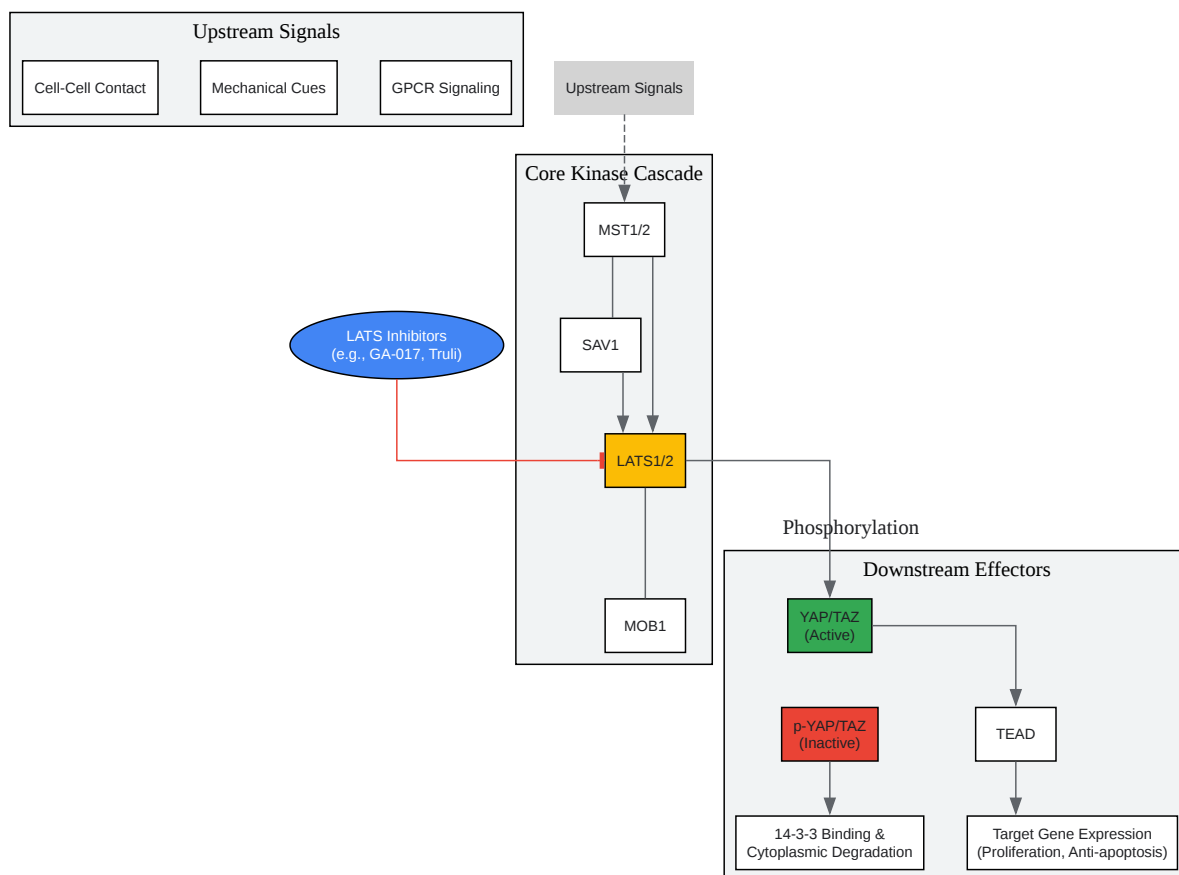
## Potency Comparison of LATS Inhibitors

The inhibitory potency of several small molecules against LATS1 and LATS2 has been evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, a standard measure of inhibitor potency, are summarized in the table below. Lower IC<sub>50</sub> values indicate higher potency.

Inhibitor	LATS1 IC50 (nM)	LATS2 IC50 (nM)	ATP Concentration	Reference
GA-017	4.10 ± 0.79	3.92 ± 0.42	400 µM	[2]
Truli	22	6	Not Specified	[3]
TDI-011536	Not Specified	Not Specified	2 mM	[4][5]
Compound 5l	43	24	90 µM (LATS1), 155 µM (LATS2)	[3]

## The Hippo Signaling Pathway and LATS Kinases

The Hippo pathway is a crucial signaling cascade that controls organ size by regulating cell proliferation and apoptosis.[6][7][8] LATS1 and LATS2 are core serine/threonine kinases within this pathway. When activated, LATS kinases phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][6] This phosphorylation leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing them from translocating to the nucleus and promoting the transcription of pro-proliferative and anti-apoptotic genes.[6][7] Inhibition of LATS kinases, therefore, leads to the activation of YAP/TAZ and subsequent cell growth.[2]



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Caption: The Hippo Signaling Pathway and the role of LATS kinases.

## Experimental Protocols

The following is a representative protocol for an in vitro LATS kinase assay to determine the IC<sub>50</sub> value of an inhibitor. This protocol is a synthesis of methodologies described in the cited literature.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

**Objective:** To measure the enzymatic activity of LATS1 or LATS2 in the presence of varying concentrations of an inhibitor to determine its IC<sub>50</sub> value.

**Materials:**

- Recombinant human LATS1 or LATS2 enzyme
- YAP (or a peptide fragment containing the LATS phosphorylation site) as a substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl<sub>2</sub>, DTT)
- Test inhibitor compound at various concentrations
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or a phosphospecific antibody for YAP)
- Microplate reader (luminometer or spectrophotometer)

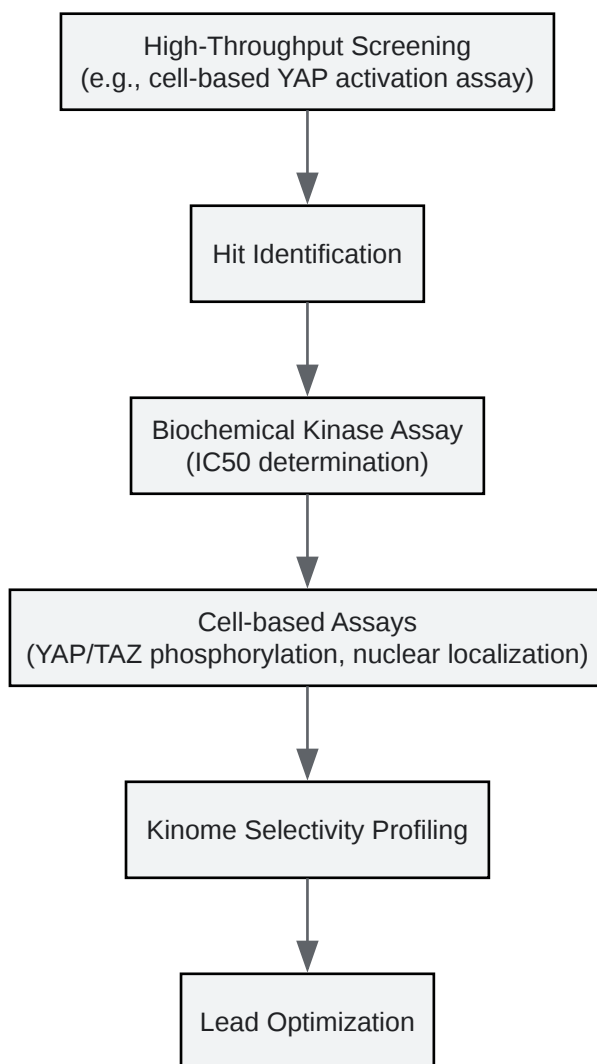
**Procedure:**

- Preparation of Reagents:
  - Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
  - Create a serial dilution of the inhibitor in the kinase assay buffer.
  - Prepare a solution of LATS kinase and the YAP substrate in the kinase assay buffer.
  - Prepare an ATP solution in the kinase assay buffer at a concentration relevant to the specific assay (e.g., 10 μM to 2 mM).

- Kinase Reaction:
  - To the wells of a microplate, add the LATS kinase and YAP substrate solution.
  - Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
  - Initiate the kinase reaction by adding the ATP solution to all wells.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Detection:
  - Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
  - Add the detection reagent to quantify the amount of ADP produced (in the case of ADP-Glo) or the amount of phosphorylated YAP (using a phosphospecific antibody and a secondary detection method like ELISA or Western blot).
- Data Analysis:
  - Measure the signal (luminescence or absorbance) using a microplate reader.
  - Subtract the background signal (negative control) from all measurements.
  - Normalize the data to the positive control (100% activity).
  - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
  - Fit the data to a dose-response curve to determine the IC<sub>50</sub> value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

## Experimental Workflow

The general workflow for identifying and characterizing LATS kinase inhibitors involves a multi-step process, from initial screening to in-depth biochemical and cellular assays.



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Caption: A generalized workflow for LATS inhibitor discovery and characterization.

## Conclusion

The development of potent and selective LATS kinase inhibitors is a promising avenue for therapeutic intervention in diseases characterized by insufficient cell proliferation, such as in regenerative medicine.[13][14][15] The inhibitors discussed in this guide, including GA-017, Truli, and its derivatives like TDI-011536, represent valuable chemical tools for dissecting the complexities of the Hippo signaling pathway.[2][3][15] Future research will likely focus on improving the selectivity and drug-like properties of these compounds to translate their therapeutic potential into clinical applications.[3][13]

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